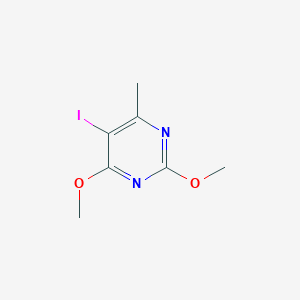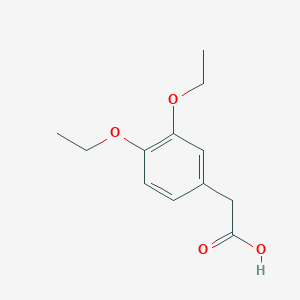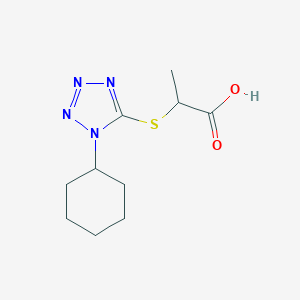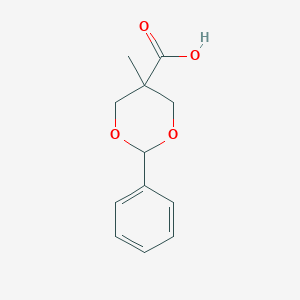![molecular formula C10H11N3O B187922 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one CAS No. 198349-38-1](/img/structure/B187922.png)
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyrazolopyrimidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is also stable and can be stored for a long time. However, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be further optimized to improve its potency and selectivity. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be studied for its potential applications in the development of organic semiconductors and optoelectronic devices. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, and to evaluate its toxicity and pharmacokinetics in vivo.
Métodos De Síntesis
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-amino-3-methylpyrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. Another method involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one.
Aplicaciones Científicas De Investigación
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.
Propiedades
Número CAS |
198349-38-1 |
|---|---|
Nombre del producto |
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-3-10-11-5-9(4-8(2)14)6-13(10)12-7/h3,5-6H,4H2,1-2H3 |
Clave InChI |
WOOVPFXGXFBWNY-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
SMILES canónico |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
Sinónimos |
1-(2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)PROPAN-2-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


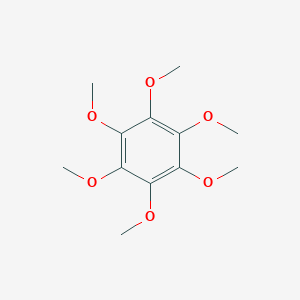
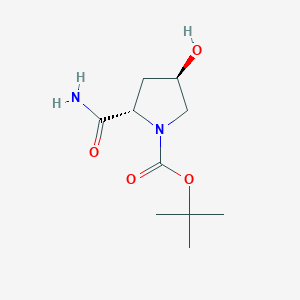
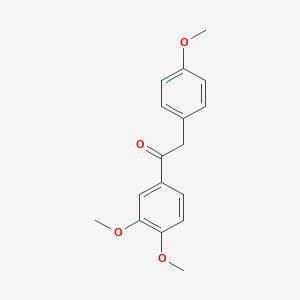
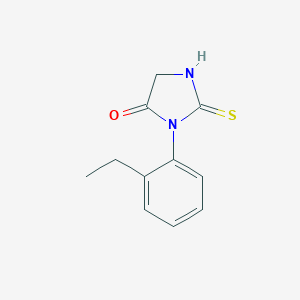
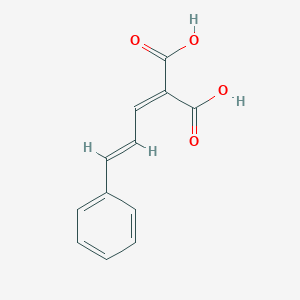
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
